Cas no 1261014-14-5 (2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide)

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a synthetically derived small molecule featuring a 1,2,4-oxadiazole core linked to a fluorophenyl group and an acetamide-substituted pyrrole moiety. Its structural design confers potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of the 4-fluorophenyl group enhances binding affinity, while the oxadiazole ring contributes to metabolic stability. The acetamide linkage and methylphenyl substitution may improve solubility and pharmacokinetic properties. This compound is of interest for research applications, including the development of enzyme inhibitors or receptor modulators, owing to its balanced lipophilicity and functional group diversity. Suitable for exploratory studies in drug discovery and biochemical assays.
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide structure
1261014-14-5 structure
商品名:2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
CAS番号:1261014-14-5
MF:C21H17FN4O2
メガワット:376.383687734604
CID:5323032

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
    • 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide
    • STL074515
    • 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(o-tolyl)acetamide
    • インチ: 1S/C21H17FN4O2/c1-14-5-2-3-6-17(14)23-19(27)13-26-12-4-7-18(26)21-24-20(25-28-21)15-8-10-16(22)11-9-15/h2-12H,13H2,1H3,(H,23,27)
    • InChIKey: UYQRQTWGZYRAFB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1=NOC(C2=CC=CN2CC(NC2C=CC=CC=2C)=O)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 529
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 73

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-1456-5mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
5mg
$69.0 2023-09-07
Life Chemicals
F6609-1456-3mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
3mg
$63.0 2023-09-07
Life Chemicals
F6609-1456-25mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
25mg
$109.0 2023-09-07
Life Chemicals
F6609-1456-10μmol
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-1456-2mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
2mg
$59.0 2023-09-07
Life Chemicals
F6609-1456-10mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
10mg
$79.0 2023-09-07
Life Chemicals
F6609-1456-20mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
20mg
$99.0 2023-09-07
Life Chemicals
F6609-1456-20μmol
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-1456-15mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5
15mg
$89.0 2023-09-07
Life Chemicals
F6609-1456-30mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1261014-14-5 90%+
30mg
$119.0 2023-04-20

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide 関連文献

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamideに関する追加情報

Compound CAS No. 1261014-14-5: 2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide

The compound with CAS No. 1261014-14-5, named 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceuticals and chemical research. This compound is characterized by its complex structure, which includes a pyrrole ring, a oxadiazole moiety, and an acetamide group. The presence of these functional groups makes it a promising candidate for various applications in drug discovery and development.

Recent studies have highlighted the importance of oxadiazole-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and interact with biological targets. The pyrrole ring in this compound adds further complexity and functionality, potentially enhancing its bioavailability and pharmacokinetic properties. The fluorophenyl group introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biological systems.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed advanced techniques such as cross-coupling reactions and microwave-assisted synthesis to optimize the production of this molecule. These methods not only improve efficiency but also reduce the environmental impact of the synthesis process.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its selective binding affinity for certain receptors makes it a strong candidate for targeted therapies.

Another area of interest is the compound's role in chemical biology. Its structure allows for easy modification, enabling researchers to explore various analogs with enhanced properties. For instance, substituting the fluorophenyl group with other aromatic moieties could lead to compounds with improved pharmacodynamic profiles.

In terms of applications, this compound has shown promise in both therapeutic and diagnostic contexts. Its ability to fluoresce under specific conditions makes it a valuable tool in imaging techniques, while its pharmacological properties position it as a potential drug candidate for treating chronic diseases.

Looking ahead, ongoing research aims to further elucidate the mechanism of action of this compound at the molecular level. Advanced computational methods, such as molecular docking and dynamics simulations, are being used to predict its interactions with biological targets with unprecedented accuracy. These insights will be crucial for refining its therapeutic potential and minimizing adverse effects.

In conclusion, the compound with CAS No. 1261014-14-5 represents a significant advancement in organic chemistry and medicinal research. Its unique structure, combined with cutting-edge synthesis techniques and promising biological activity, positions it as a key player in future drug development efforts.

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